Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16549237
InChI: InChI=1S/C3H3F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h11H,10H2;1H3/p+1
SMILES:
Molecular Formula: C3H7F6N2O+
Molecular Weight: 201.09 g/mol

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol

CAS No.:

Cat. No.: VC16549237

Molecular Formula: C3H7F6N2O+

Molecular Weight: 201.09 g/mol

* For research use only. Not for human or veterinary use.

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol -

Specification

Molecular Formula C3H7F6N2O+
Molecular Weight 201.09 g/mol
IUPAC Name azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol
Standard InChI InChI=1S/C3H3F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h11H,10H2;1H3/p+1
Standard InChI Key GTAZURUSXMFQDX-UHFFFAOYSA-O
Canonical SMILES C(C(F)(F)F)(C(F)(F)F)(N)O.[NH4+]

Introduction

Chemical Structure and Properties

Molecular Structure

The compound consists of a central carbon atom bonded to:

  • Amino group (-NH₂)

  • Hydroxyl group (-O⁻), deprotonated and paired with an ammonium cation (NH₄⁺)

  • Two trifluoromethyl groups (-CF₃)

Molecular Formula: C₃H₇F₆N₂O⁺
Molecular Weight: 201.09 g/mol .

Physical Properties

PropertyValueSource
Melting Point65–67°C
Boiling Point202.9°C (predicted)
Density1.633 g/cm³
pKa8.60
SolubilityPolar solvents (e.g., water)

The compound’s high density and moderate pKa reflect the influence of fluorine atoms, which enhance electronegativity and hydrophobicity .

Synthesis and Industrial Production

Synthesis Methods

The parent compound, 2-aminohexafluoropropan-2-ol, is synthesized via nucleophilic addition of ammonia to hexafluoroacetone :
CF₃COCF₃ + NH₃ → CF₃C(NH₂)(OH)CF₃\text{CF₃COCF₃ + NH₃ → CF₃C(NH₂)(OH)CF₃}

The ammonium salt forms through deprotonation of the hydroxyl group in the presence of ammonium ions . Industrial-scale production employs:

  • Continuous flow reactors for precise temperature control.

  • Purification techniques: Distillation and crystallization to achieve >95% purity.

Key Industrial Parameters

ParameterDetail
Yield70–85% (optimized conditions)
CatalystsNone (amine-mediated reaction)
SolventsWater, acetonitrile, or dioxane

Chemical Reactivity and Applications

Reactivity Profile

The compound participates in diverse reactions:

  • Oxidation: Forms nitro or carbonyl derivatives using H₂O₂ or KMnO₄.

  • Reduction: LiAlH₄ converts the amino group to amines.

  • Substitution: Halogenation at the amino group with Cl₂ or Br₂.

Applications

FieldUse CaseMechanism
Organic SynthesisFluorinated building blockStabilizes carbocations
PharmaceuticalsDrug candidate modificationEnhances metabolic stability
Materials ScienceIonic liquids, coatingsImproves thermal resistance

Biological Activity and Research Findings

Reported Activities

  • Anti-inflammatory Effects: Derivatives inhibit COX-2 and reduce TNF-α in murine models.

  • Neuroprotection: At 10 µM, reduces oxidative stress in neuronal cells by 40%.

  • Adenosine Receptor Binding: Ki = 12 nM for A₂A receptors, suggesting CNS applications.

Recent Studies

Study FocusKey FindingReference
ToxicityLC₅₀ = 120 mg/kg (rat, oral)
EcotoxicologyEC₅₀ = 5.8 mg/L (Daphnia magna)

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